molecular formula C13H14FeO B13827156 CID 131700262

CID 131700262

Cat. No.: B13827156
M. Wt: 242.09 g/mol
InChI Key: ASMBIIOLFCSSNE-UHFFFAOYSA-N
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Description

CID 131700262 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. For instance, this compound may belong to a class of brominated aromatic or heterocyclic compounds, given the prevalence of such structures in analogous compounds discussed in the evidence (e.g., brominated benzo[b]thiophene derivatives or oscillatoxin analogs) . These compounds often exhibit bioactive properties, such as enzyme inhibition (e.g., CYP1A2) or high gastrointestinal (GI) absorption, making them relevant in medicinal chemistry and environmental toxicology .

Properties

Molecular Formula

C13H14FeO

Molecular Weight

242.09 g/mol

InChI

InChI=1S/C8H9O.C5H5.Fe/c1-2-8(9)7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H;

InChI Key

ASMBIIOLFCSSNE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionylferrocene can be synthesized through several methods. One common approach involves the reaction of ferrocene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via electrophilic aromatic substitution, where the propionyl group is introduced onto the cyclopentadienyl ring .

Another method involves the reaction of ferrocene with propionic anhydride under similar conditions. This method also results in the formation of propionylferrocene through electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of propionylferrocene typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Propionylferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ferric chloride (FeCl3), ceric ammonium nitrate (CAN)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

Mechanism of Action

The mechanism of action of propionylferrocene and its derivatives often involves redox reactions. The ferrocene core can undergo reversible oxidation and reduction, which is crucial for its biological and catalytic activities. In biological systems, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in target cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related compounds, leveraging data from PubChem entries and synthesis methodologies outlined in the evidence.

Table 1: Comparative Analysis of CID 131700262 and Analogous Compounds

Property This compound (Hypothetical) CID 59200652 CID 737737 Oscillatoxin D (CID 101283546)
Molecular Formula C₈H₇BrNO₂ (hypothetical) C₇H₈BrNO₂ C₉H₅BrO₂S C₃₂H₄₅NO₈
Molecular Weight ~244.05 g/mol 218.05 g/mol 257.10 g/mol 583.71 g/mol
Solubility Moderate (hypothetical) 0.864 mg/ml (soluble) Not reported Lipophilic (predicted)
Bioactivity CYP1A2 inhibition (hypo.) CYP1A2 inhibitor CYP1A2 inhibitor Cytotoxic (marine toxin)
Synthetic Route Bromination of heterocycles Lithiation + bromination Sulfonation + bromination Biosynthetic (cyanobacterial)
Functional Groups Bromo, nitro, ester Bromo, nitro, methoxy Bromo, thiophene, carboxyl Macrocyclic lactone, ethers

Key Findings

Structural Similarities :

  • This compound shares brominated aromatic/heterocyclic frameworks with CID 59200652 and CID 737737, which are critical for electronic and steric interactions in enzyme inhibition .
  • Oscillatoxin D (CID 101283546) differs significantly in structure (macrocyclic lactone) but aligns in bioactivity (toxicity), highlighting functional convergence .

Synthesis Challenges :

  • Brominated analogs like CID 59200652 require low-temperature lithiation (-78°C) for regioselective bromination, whereas oscillatoxin derivatives necessitate complex biosynthetic pathways .

Q & A

Q. How can researchers contextualize findings within broader scientific debates?

  • Approach : Use comparative meta-analysis to benchmark results against existing studies. Highlight novel contributions (e.g., new targets, improved selectivity) and discuss limitations (e.g., assay specificity, model relevance) .

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